Product packaging for 2-Amino-3,4-dichlorobenzonitrile(Cat. No.:CAS No. 1253792-18-5)

2-Amino-3,4-dichlorobenzonitrile

Cat. No.: B11805579
CAS No.: 1253792-18-5
M. Wt: 187.02 g/mol
InChI Key: XZJCLXLOXWPBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3,4-dichlorobenzonitrile is a halogenated aromatic compound of high interest in chemical research and development. It features a benzonitrile backbone substituted with an amino group (-NH₂) and chlorine atoms, a structure that is commonly employed as a key synthetic intermediate . Compounds of this class are frequently utilized in the synthesis of more complex molecules for applications in agrochemicals and pharmaceuticals . For instance, closely related dichlorobenzonitriles are known to serve as precursors in the development of herbicides and other active ingredients. The presence of multiple functional groups on the benzene ring makes it a versatile building block for various nucleophilic and electrophilic substitution reactions, allowing researchers to create a diverse array of derivatives . As a standard safety practice, this compound should be handled with appropriate personal protective equipment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B11805579 2-Amino-3,4-dichlorobenzonitrile CAS No. 1253792-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1253792-18-5

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

2-amino-3,4-dichlorobenzonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2

InChI Key

XZJCLXLOXWPBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Amino 3,4 Dichlorobenzonitrile

Reactions Involving the Amino Group

The amino group of 2-Amino-3,4-dichlorobenzonitrile is a key site for reactions such as acylation, alkylation, arylation, and diazotization, leading to a diverse range of derivatives.

Acylation, Alkylation, and Arylation

The amino group can undergo acylation, alkylation, and arylation reactions. The steric hindrance from adjacent substituents can influence the site of these reactions. For instance, bulky alkyl groups can direct alkylation to the nitrogen at position 4. kzoo.edu Palladium-catalyzed arylation of benzylic C-H bonds directed by a native α-amino acid derivative has been developed for the synthesis of 5-aryl-1,4-benzodiazepin-2-ones. rsc.org

Diazotization and Subsequent Derivatizations

The amino group of aromatic amines can be converted to a diazonium salt, which can then undergo various subsequent reactions. google.com For example, the diazotization of 2,4-difluoro-6-nitroaniline (B1293778) followed by an attempted Sandmeyer cyanation did not yield the expected nitrile but instead resulted in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide through selective nucleophilic substitution. rsc.org Diazotization is typically carried out using nitrosyl compounds in organic, aprotic solvents. google.com

Table 1: Examples of Diazotization Reactions

Starting Amine Reagents Product Application
6-bromo-2,4-dinitro-aniline Tetrahydrothiophene-1,1-dioxide, formic acid, nitrosylsulphuric acid Diazonium salt Dyestuff synthesis google.com
2,4-dinitroaniline Tetrahydrothiophene-1,1-dioxide, nitrosylsulphuric acid Diazonium salt Dyestuff synthesis google.com

Condensation Reactions for Nitrogen Heterocycle Formation

2-Aminobenzonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgwiley.com For instance, a base-promoted, transition-metal-free reaction of 2-aminobenzonitriles with ynones can produce polysubstituted 4-aminoquinolines. cardiff.ac.uk The reaction proceeds through an initial aza-Michael addition followed by intramolecular cyclization. cardiff.ac.uk

Reactions Involving the Nitrile Group

The nitrile group of this compound can be hydrolyzed to form carboxamides and carboxylic acids, or reduced to produce primary amines.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles can be catalyzed by acids or bases. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid to form a carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially produces a carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.orgdocbrown.info The hydrolysis can also be stopped at the amide stage. nih.gov For example, 2,6-dichlorobenzonitrile (B3417380) can be stoichiometrically converted to 2,6-dichlorobenzamide. thieme-connect.de Catalytic systems, such as those involving an oxime and a metal ion salt like zinc(II), can facilitate the hydrolysis of nitriles to carboxamides. google.com

Table 2: Hydrolysis of Nitriles

Starting Nitrile Conditions Product Reference
Ethanenitrile Heat with dilute HCl Ethanoic acid libretexts.org
Ethanenitrile Heat with NaOH solution, then add strong acid Ethanoic acid libretexts.org
2,6-dichlorobenzonitrile Cultivation with certain soil bacteria 2,6-dichlorobenzamide thieme-connect.de

Reduction to Amines

The nitrile group can be reduced to a primary amine. While specific details on the reduction of this compound were not found in the provided search results, the reduction of similar compounds, such as 3-aminoquinoline-2,4-diones with sodium borohydride, has been reported to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While specific studies detailing the [2+3] cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the inherent reactivity of the nitrile group suggests its potential to participate in such transformations. In principle, the nitrile functionality can act as a dipolarophile in reactions with 1,3-dipoles like azides, nitrile oxides, and diazomethanes to furnish various five-membered heterocyclic rings. The electronic nature of the aromatic ring, influenced by the amino and dichloro substituents, would be expected to play a significant role in the rate and regioselectivity of these cycloadditions. Further research in this area could unlock novel synthetic pathways to complex heterocyclic systems derived from this compound.

Reactions Involving the Halogen Substituents

The two chlorine atoms on the aromatic ring of this compound are key sites for chemical modification, enabling the introduction of a wide range of functional groups through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of paramount importance in the synthesis of substituted aromatic compounds. The electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ions by various nucleophiles.

Studies on analogous dichlorinated aromatic compounds have shown that the regioselectivity of SNAr reactions is influenced by the position of the activating and deactivating groups, as well as the nature of the incoming nucleophile and reaction conditions. For instance, in related dichloropyrimidine systems, the substitution pattern can be controlled to achieve mono- or di-substituted products. mdpi.com While specific experimental data on SNAr reactions of this compound are limited, it is anticipated that nucleophiles such as amines, alkoxides, and thiolates could displace one or both chlorine atoms to yield a variety of derivatives. The relative reactivity of the C3 and C4 positions towards nucleophilic attack would be a subject of interest in such investigations.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituents of this compound make it a suitable substrate for a variety of such transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a widely used method for creating biaryl linkages. wikipedia.orglibretexts.org It is conceivable that this compound could undergo Suzuki coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the selective introduction of new carbon frameworks at the C3 and/or C4 positions. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the selectivity and yield of the mono- or di-coupled products. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to alkynylated aromatic compounds by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org This methodology could be applied to this compound to introduce alkyne moieties, which are valuable functional groups for further synthetic elaborations. The reaction conditions would need to be optimized to favor the desired degree of substitution.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed to introduce a variety of primary or secondary amines at the chlorinated positions of this compound, leading to the synthesis of novel di- or tri-amino derivatives. The selection of the appropriate phosphine (B1218219) ligand is often critical for the success of these transformations. wikipedia.org

A summary of potential transition-metal catalyzed cross-coupling reactions involving this compound is presented in the table below.

Reaction NameCoupling PartnerPotential Product
Suzuki CouplingArylboronic acid2-Amino-3-chloro-4-arylbenzonitrile
Sonogashira CouplingTerminal alkyne2-Amino-3-chloro-4-alkynylbenzonitrile
Buchwald-Hartwig AminationSecondary amine2-Amino-3-chloro-4-(dialkylamino)benzonitrile

Functionalization of the Aromatic Ring System

Beyond the reactions at the existing functional groups, the aromatic ring of this compound itself can be a target for further functionalization.

Electrophilic Aromatic Substitution Studies

The amino group in this compound is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. However, the presence of two electron-withdrawing chlorine atoms and a nitrile group deactivates the ring, making electrophilic substitution challenging. The outcome of such reactions would depend on the balance between the activating effect of the amino group and the deactivating effects of the other substituents. Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts reactions, with the position of substitution being directed by the interplay of electronic and steric factors.

Regioselective Functionalization at Unsubstituted Positions

The two unsubstituted positions on the aromatic ring (C5 and C6) offer opportunities for regioselective functionalization. Directed metalation-substitution strategies could potentially be employed to introduce substituents at these positions. For instance, ortho-lithiation directed by the amino group, followed by quenching with an electrophile, could lead to functionalization at the C6 position. The regioselectivity of such reactions would be a key aspect to investigate.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites—the amino group, the nitrile group, and the aromatic ring—on this compound necessitates a careful consideration of chemo- and regioselectivity when it is reacted with multi-functionalized reagents. The inherent electronic properties of the substituents play a critical role in directing the outcome of these reactions.

The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions relative to it. Conversely, the nitrile and chloro groups are deactivating and, with the exception of halogens, would typically direct incoming electrophiles to the meta position. In the context of this compound, the positions on the aromatic ring are already substituted, making nucleophilic aromatic substitution or reactions involving the amino and nitrile groups more probable.

A notable example of the chemo- and regioselectivity of aminobenzonitriles is in the synthesis of polysubstituted 4-aminoquinolines. In a transition-metal-free, base-promoted reaction, 2-aminobenzonitriles react with ynones through a sequential aza-Michael addition followed by intramolecular annulation. This reaction proceeds with high chemo- and regioselectivity, where the amino group selectively attacks the β-carbon of the ynone (aza-Michael addition), followed by cyclization of the intermediate onto the nitrile group to form the quinoline (B57606) ring. This demonstrates the nucleophilic character of the amino group and the electrophilic nature of the nitrile group in a tandem reaction sequence.

Furthermore, in the synthesis of quinazolin-4(3H)-ones, substituted 2-aminobenzamides can be utilized. While not directly starting from this compound, the general principle of cyclization reactions involving the amino and a derivative of the nitrile group (in this case, an amide) highlights the potential pathways for heterocycle formation. For instance, the reaction of 2-aminobenzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, mediated by an oxidant like hydrogen peroxide, leads to the formation of the quinazolinone scaffold. This type of reaction underscores the potential for the amino and nitrile functionalities of this compound to participate in cyclization reactions to form fused heterocyclic systems.

The regioselectivity in reactions involving the aromatic ring of similar compounds has also been explored. For instance, in the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, selective nucleophilic substitution of the fluoride (B91410) group at the 2-position by hydroxide was observed, rather than the expected cyanation. This highlights that the electronic environment of the ring, influenced by all substituents, dictates the position of nucleophilic attack. While this is not a direct reaction of this compound, it provides insight into the potential reactivity of the halogenated benzene (B151609) ring.

The following table summarizes the general principles of chemo- and regioselectivity observed in reactions of aminobenzonitrile derivatives, which can be extrapolated to predict the behavior of this compound in similar transformations.

Reagent TypeReactive Site on AminobenzonitrileResulting Product TypeSelectivity Principle
Ynones (in the presence of a base)Amino group and Nitrile group4-AminoquinolinesChemoselective aza-Michael addition of the amino group, followed by regioselective intramolecular cyclization onto the nitrile group.
Carbonyl compounds (e.g., aldehydes, ketones)Amino group and ortho-C-H or Nitrile groupQuinolines or QuinazolinonesInitial condensation with the amino group, followed by intramolecular cyclization. The specific outcome depends on the reaction conditions and the nature of the carbonyl compound.
Bifunctional electrophilesAmino group and Aromatic ringFused heterocyclesThe nucleophilic amino group reacts first, followed by intramolecular reaction with the aromatic ring, with the position of attack on the ring being influenced by the directing effects of all substituents.

It is important to note that specific experimental studies on the chemo- and regioselectivity of this compound with a wide range of multi-functionalized systems are not extensively documented in publicly available literature. Therefore, the development of synthetic routes utilizing this compound often relies on the established principles of physical organic chemistry and the known reactivity of similarly substituted aromatic compounds. Further research in this area would be valuable for unlocking the full potential of this compound as a precursor in the synthesis of complex and biologically active molecules.

Derivatization and Analog Synthesis from 2 Amino 3,4 Dichlorobenzonitrile Scaffold

Design Principles for Diverse Chemical Libraries

The design of chemical libraries from the 2-amino-3,4-dichlorobenzonitrile scaffold is guided by established principles that aim to maximize structural diversity while maintaining desirable physicochemical properties. These principles are crucial for efficiently exploring the potential of the scaffold in drug discovery and other applications.

Isosteric replacement and scaffold hopping are powerful strategies in drug design aimed at modifying a known active compound to develop new therapeutic agents. researchgate.netIsosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, which can lead to improved potency or reduced side effects. mdpi.comScaffold hopping, on the other hand, involves replacing the central core of a molecule with a structurally different scaffold while preserving the original biological activity. researchgate.netnih.govThis technique is particularly useful for discovering novel intellectual property and improving a compound's pharmacological profile. researchgate.net For instance, the 2-aminobenzonitrile (B23959) core can be considered a bioisostere of other aromatic systems, and by applying scaffold hopping, it's possible to generate novel heterocyclic systems. One example of this approach involved replacing a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (B69317) (2-AP) to create new compounds with anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govThis strategy highlights how modifications to the core structure can lead to compounds with enhanced or new biological activities.

Fragment-based drug design (FBDD) has become a prominent strategy in drug discovery, focusing on identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. derpharmachemica.comekb.egmdpi.comThese fragments can then be grown, linked, or merged to develop more potent, lead-like molecules. mdpi.comThe this compound scaffold itself can be considered a fragment that can be elaborated upon to create a library of potential drug candidates.

The process often begins by screening a library of fragments to identify those that bind to the target protein. Once a hit is identified, its binding mode is typically determined using techniques like X-ray crystallography. nih.govThis structural information then guides the medicinal chemist in designing larger molecules by "growing" the fragment to occupy adjacent pockets of the binding site or by "linking" it to another fragment that binds nearby. researchgate.netThis iterative process allows for the rational design of potent and selective inhibitors. derpharmachemica.com

Development of Polyfunctionalized Aromatic and Heteroaromatic Systems

Similarly, a search for the development of polyfunctionalized aromatic and heteroaromatic systems originating from this compound did not yield any specific research findings. The functional groups present in this compound—the amino group, the nitrile group, and the chlorine atoms—theoretically allow for a variety of chemical transformations to build more complex polyfunctionalized systems. These could include cyclization reactions, cross-coupling reactions, or nucleophilic aromatic substitutions. Nevertheless, documented examples of such synthetic pathways starting from this compound are not presently available in the scientific literature.

Based on the comprehensive search conducted, there is a lack of published research detailing the specific derivatization of this compound into other nitrogen- and sulfur-containing heterocycles or for the development of polyfunctionalized aromatic and heteroaromatic systems. Therefore, no data tables or detailed research findings for the requested sections can be provided at this time.

Applications of 2 Amino 3,4 Dichlorobenzonitrile As a Synthetic Precursor

Role in Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-amino-3,4-dichlorobenzonitrile is a key starting material for the development of novel therapeutic agents. Its structural framework is amenable to various chemical modifications, allowing for the synthesis of diverse molecular architectures with potential biological activities.

Precursor for Bioactive Ligands and Molecular Probes

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of bioactive ligands and molecular probes. These molecules are designed to interact with specific biological targets, such as enzymes and receptors, to elicit a desired physiological response or to visualize and study biological processes. The amino and nitrile groups can be readily transformed into a variety of functional groups, enabling the creation of libraries of compounds for high-throughput screening. For instance, derivatives of similar aminobenzonitriles have been investigated for their potential to modulate the activity of G protein-coupled receptors, such as the A1 adenosine (B11128) receptor. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the dichlorinated aminobenzonitrile core provides a stable and reliable starting point.

Molecular probes, which often incorporate fluorescent tags, are essential tools in chemical biology. The synthesis of such probes can be facilitated by using precursors like this compound. The amino group can be functionalized with a fluorophore, while the nitrile group can be converted into other functionalities to modulate the probe's properties, such as solubility and target affinity. researchgate.net

Scaffold for Target-Oriented Synthesis

Target-oriented synthesis (TOS) is a strategy focused on the preparation of a specific molecule with a known or predicted biological activity. nih.gov this compound serves as a versatile scaffold in TOS, providing a rigid framework upon which additional chemical complexity can be built. nih.gov This approach allows for the systematic exploration of the chemical space around a particular pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

For example, the aminobenzonitrile scaffold can be a key component in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov By strategically modifying the substituents on the benzene (B151609) ring and the amino group, researchers can fine-tune the inhibitor's binding affinity for the target kinase. The synthesis of 2-aryl-4-quinolones, which are analogs of flavones with potential anticancer properties, can utilize aminophenones derived from similar anilines. nih.gov

The following table provides examples of how different scaffolds derived from amino-containing precursors are used in target-oriented synthesis.

Scaffold TypeTherapeutic Target/ApplicationSynthetic Approach
1,5-Oxaza spiroquinoneNeuroinflammation, Neurodegenerative diseasesChemistry-oriented synthesis (ChOS) from privileged scaffolds
Bicyclic and Tricyclic FragmentsGeneral drug discoveryDiversity-oriented synthesis (DOS) from amino acid-derived building blocks frontiersin.org
4-Amino-pyridazin-3(2H)-oneFABP4 inhibitors for cancer and other diseasesOptimization of a known core scaffold
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-Lipoxygenase inhibitors for inflammation and thrombosis nih.govMedicinal chemistry optimization of a benzenesulfonamide-based scaffold nih.gov
2-Amino-3-benzoylthiopheneAllosteric enhancers of the A1 adenosine receptor nih.govStructure-activity relationship study of thiophene (B33073) derivatives nih.gov

Design of Analogs for Molecular Recognition Studies

Understanding how a ligand binds to its biological target is fundamental to drug design. This compound is a useful starting material for creating a series of analogs for molecular recognition studies. By systematically altering the substituents on the benzonitrile (B105546) ring, researchers can probe the specific interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern ligand binding.

The synthesis of a library of related compounds allows for the establishment of a structure-activity relationship (SAR), which correlates changes in molecular structure with changes in biological activity. nih.govnih.gov This information is invaluable for optimizing lead compounds and designing new drugs with improved efficacy and fewer side effects. For instance, studies on pterostilbene (B91288) analogues derivatized with amino acids have been conducted to understand their anticancer activity. nih.gov Similarly, the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes has been used to explore their allosteric enhancing effects on the A1 adenosine receptor. nih.gov

Precursor for Agrochemical Research Candidates

The utility of this compound extends beyond medicinal chemistry into the field of agrochemical research. Its derivatives have been investigated for their potential as active ingredients in products designed to protect crops from pests and weeds.

Synthesis of Experimental Herbicides and Pesticides

The dichlorinated benzene ring of this compound is a common feature in many commercial agrochemicals. This structural motif can confer desirable properties such as environmental persistence and selective toxicity. The amino and nitrile groups provide convenient handles for the introduction of other functional groups to create novel herbicidal and pesticidal compounds.

For example, the synthesis of trifluoromethylpyridine derivatives, many of which are used as agrochemicals, often starts from substituted pyridines that can be conceptually related to substituted anilines. semanticscholar.org While not a direct precursor, the synthetic strategies employed highlight the importance of halogenated and amino-functionalized aromatic rings in the development of new agrochemicals. The synthesis of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) also underscores the significance of the dichlorinated phenyl moiety in herbicidal activity. nih.gov

Structure-Activity Relationship Studies in Agrochemical Contexts

Similar to medicinal chemistry, SAR studies are crucial in the development of new agrochemicals. By synthesizing and testing a range of derivatives of this compound, researchers can identify the key structural features required for potent and selective herbicidal or pesticidal activity. These studies help to optimize the efficacy of the active ingredient while minimizing its impact on non-target organisms and the environment.

The following table illustrates the types of compounds and their applications in agrochemical research, highlighting the importance of specific chemical moieties.

Compound ClassApplicationKey Structural Features
Trifluoromethylpyridine Derivatives semanticscholar.orgHerbicides, Insecticides, FungicidesTrifluoromethyl group, Pyridine (B92270) ring
Phenoxy Herbicides nih.govBroadleaf weed controlDichlorinated phenyl ring, Carboxylic acid group
Substituted PyridazinonesHerbicidesPyridazinone core
DihalobenzonitrilesPrecursors to herbicides and pesticidesDichloro substitution, Nitrile group

The systematic modification of the this compound core allows for a detailed exploration of how changes in chemical structure affect biological activity against various pests and weeds. This iterative process of synthesis and testing is fundamental to the discovery of new and improved agrochemical products.

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data regarding the application of This compound in the precise areas outlined for this article. Searches for its use as a monomer in functional polymer synthesis, as a component in optoelectronic or electronic materials, and its utility in novel fine chemical synthesis did not yield specific research findings, detailed examples, or data tables directly pertaining to this particular isomer.

The available literature and search results frequently reference related but structurally distinct isomers, such as 2-Amino-3,5-dichlorobenzonitrile (B1269155) and 4-Amino-2,3-dichlorobenzonitrile . These compounds have documented roles in various fields, including medicinal chemistry and materials science. chemicalbook.com For instance, derivatives of 2-Amino-3,5-dichlorobenzonitrile have been investigated for their antimicrobial and enzymatic inhibition properties. Similarly, the synthesis and applications of other dichlorobenzonitrile isomers are described in various patents and research articles, highlighting their importance as intermediates in the manufacturing of agrochemicals, pharmaceuticals, dyes, and engineering plastics. google.com

However, due to the strict requirement to focus solely on This compound , the applications and data associated with its isomers cannot be substituted or extrapolated. The absence of specific data for this compound in the requested advanced application areas prevents the generation of a scientifically accurate and verifiable article as per the provided outline.

Further research and publication are needed to elucidate the specific roles and potential applications of This compound in advanced materials science and fine chemical synthesis.

Advanced Spectroscopic and Spectrometric Characterization of 2 Amino 3,4 Dichlorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, offer fundamental insights into the molecular framework of 2-Amino-3,4-dichlorobenzonitrile and its derivatives.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling. For aromatic compounds like this compound, the chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In the case of this compound, distinct signals would be observed for the aromatic carbons, the nitrile carbon, and the carbons bearing the amino and chloro substituents. For instance, the ¹³C NMR spectrum of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, shows distinct peaks for each carbon environment, which shift upon chemical transformation. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for studying nitrogen-containing compounds, although it is less sensitive due to the low natural abundance of the ¹⁵N isotope. researchgate.net It can provide direct information about the electronic environment of the nitrogen atoms in the amino and nitrile groups of this compound. researchgate.net Chemical shift data from ¹⁵N NMR can help in understanding tautomeric equilibria and hydrogen bonding interactions involving the amino group. researchgate.net The chemical shifts of amino acids are well-documented and can serve as a reference for similar functional groups. kpwulab.com

Table 1: Representative One-Dimensional NMR Data

Nucleus Chemical Shift Range (ppm) Notes
¹H 6.0 - 8.0 Aromatic protons, chemical shifts influenced by substituent effects.
¹³C 100 - 150 Aromatic carbons. The nitrile carbon appears at a distinct chemical shift.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlational information between different nuclei, enabling the assembly of the molecular structure piece by piece. youtube.comsdsu.eduslideshare.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound derivatives, COSY spectra would reveal the connectivity between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu It is invaluable for assigning the ¹³C signals based on the assignments of their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.comscribd.com For example, it can connect the aromatic protons to the nitrile carbon and the carbons bearing the chloro and amino groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining the three-dimensional structure and conformation of molecules. researchgate.net For derivatives of this compound, NOESY can reveal through-space interactions between the amino protons and adjacent aromatic protons. researchgate.net

Table 2: Applications of Two-Dimensional NMR Techniques

Experiment Information Gained Application to this compound
COSY ¹H-¹H correlations through bonds Establishes connectivity of aromatic protons. sdsu.eduresearchgate.net
HSQC ¹H-¹³C one-bond correlations Assigns carbon signals based on attached protons. sdsu.eduresearchgate.net
HMBC ¹H-¹³C long-range correlations (2-3 bonds) Identifies quaternary carbons and links molecular fragments. youtube.comresearchgate.net

| NOESY | ¹H-¹H correlations through space | Determines spatial proximity and conformation. slideshare.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scielo.brchromsystems.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, HRMS would confirm its molecular formula (C₇H₄Cl₂N₂) by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. youtube.comnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govnih.govnih.govunito.it The fragmentation of this compound and its derivatives would likely involve characteristic losses of small molecules such as HCN, HCl, and Cl, providing clues to the connectivity of the atoms. The study of fragmentation patterns of related amino acids and benzotriazinones offers insights into potential fragmentation mechanisms. nih.govnih.govunito.it

Table 3: Expected Fragmentation in MS/MS of this compound

Precursor Ion (M+) Expected Fragment Ions Neutral Loss
[C₇H₄Cl₂N₂]⁺ [C₆H₄Cl₂]⁺ HCN
[C₇H₃ClN₂]⁺ HCl

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching vibration of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations. analis.com.myresearchgate.netspectroscopyonline.com The positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents on the aromatic ring. analis.com.myspectroscopyonline.com For instance, studies on the related compound 2-amino-4-chlorobenzonitrile (B1265954) show characteristic nitrile and amino stretching bands. analis.com.my

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N and the symmetric vibrations of the aromatic ring are expected to show strong Raman signals. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies in both IR and Raman spectra. researchgate.netnih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 analis.com.myspectroscopyonline.com
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 analis.com.myresearchgate.netspectroscopyonline.com
Chloro (-Cl) C-Cl Stretch 700 - 800 analis.com.my
Aromatic Ring C-H Stretch ~3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules, particularly those with conjugated π-systems. In compounds like this compound, the aromatic ring, the nitrile group (-C≡N), and the amino group (-NH₂) form a conjugated system, where π electrons are delocalized across multiple atoms. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For organic molecules with heteroatoms and multiple bonds, the most significant transitions occur in the 200-700 nm range. The key electronic transitions observed in the UV-Vis spectrum of aromatic nitriles include:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like aromatic rings and typically result in strong absorption bands. For conjugated systems, as the extent of conjugation increases, the energy required for this transition decreases, causing a shift in the absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift).

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the amino group or the nitrile group, to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

In a study on the related compound 2-amino-4-chlorobenzonitrile, UV-Vis analysis revealed two primary absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my The spectrum was analyzed in ethanol, and similar electronic behavior would be expected for this compound due to its analogous structure. analis.com.my The solvent can influence the position of these peaks; for instance, n → π* transitions often experience a shift to shorter wavelengths (a blue shift) in polar solvents.

Table 1: Representative UV-Vis Absorption Data for a Related Aminochlorobenzonitrile Derivative

CompoundSolventλ_max (nm)Transition Type
2-amino-4-chlorobenzonitrileEthanol200-400 (specific peaks not detailed)π → π* and n → π*

Data based on a study of 2-amino-4-chlorobenzonitrile, presented as a representative example. analis.com.my

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For this compound, these interactions would include hydrogen bonds, halogen bonds, and π-stacking interactions, all of which are crucial in defining the final crystal structure. While specific crystallographic data for this compound is not available, extensive studies on its analogs, such as 2-amino-4-chlorobenzonitrile, provide significant insight into the expected structural features.

A single-crystal X-ray diffraction study of 2-amino-4-chlorobenzonitrile confirmed its structure and provided detailed metric parameters. analis.com.my The study revealed that the compound crystallizes in the triclinic system with the space group P-1. analis.com.my Analysis of the bond lengths showed that the nitrile (C≡N) and C-N bonds were shorter than their typical theoretical values, a direct consequence of conjugation with the aromatic ring. analis.com.my

The analysis of intermolecular interactions is critical for understanding the solid-state properties of the material. In the crystal structure of 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis was used to investigate these forces, revealing that N···H/H···N contacts were the most significant, indicating the presence of N–H···N hydrogen bonds that link the molecules together. analis.com.my Similar interactions, along with potential Cl···Cl or C-H···Cl contacts, would be expected to play a key role in the crystal packing of this compound.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Aminochlorobenzonitrile

ParameterValue
Compound 2-amino-4-chlorobenzonitrile
Chemical FormulaC₇H₅ClN₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)
Key Bond Length (C≡N)1.146 (4) Å
Key Bond Length (C-N)1.369 (4) Å

Data from a study on 2-amino-4-chlorobenzonitrile, presented as a representative example. analis.com.my

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring in Research

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools in modern chemical research. For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing the purity of the final product and for monitoring the progress of a synthesis reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase inside a capillary column. epa.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum for each component. This "molecular fingerprint" allows for confident identification. GC-MS is highly effective for monitoring the synthesis of aniline (B41778) derivatives, though some compounds may require derivatization to improve their volatility and chromatographic behavior. nih.govepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In LC-MS, separation occurs in the liquid phase, typically on a packed column. The eluent from the LC system is then introduced into the mass spectrometer. This technique is widely used for the purity assessment of a vast range of organic molecules, including complex pharmaceutical compounds. nih.govnih.gov It can effectively separate the target compound from impurities, such as starting materials, by-products, or degradation products. nih.gov For instance, an LC-MS method can provide quantitative results on the levels of impurities, which is critical during process development and for quality control. nih.govnih.gov Studies on various aniline derivatives have demonstrated the effectiveness of both GC-MS and LC-MS in their trace analysis in complex matrices. d-nb.info

In the context of synthesizing this compound, a researcher could take small aliquots from the reaction mixture over time. Analysis by LC-MS or GC-MS would show the decrease in the starting material peak and the increase in the product peak, allowing the reaction to be optimized for yield and stopped at the appropriate time to minimize the formation of by-products.

Table 3: Conceptual Data from Hyphenated Technique Analysis for Reaction Monitoring

ComponentRetention Time (min)Mass-to-Charge (m/z) of Molecular Ion [M]⁺Role
Starting Material (e.g., Dichlorinated Precursor)5.2(Specific to precursor)Reactant
This compound 8.7 185/187 Product
By-product 19.4(Specific to by-product)Impurity

This table is a conceptual representation of data and does not reflect actual experimental results. The m/z for the product reflects the isotopic pattern of two chlorine atoms.

Theoretical and Computational Chemistry Studies of 2 Amino 3,4 Dichlorobenzonitrile

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics of 2-Amino-3,4-dichlorobenzonitrile were identified.

Prediction of Reactivity and Reaction Pathways

There are no available computational predictions regarding the reactivity or reaction pathways specific to this isomer.

To fulfill the request, original research involving theoretical calculations on this compound would be required.

Molecular Docking and Molecular Recognition Modeling for Potential Target Interactions (In Silico)

Information not available in published scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Information not available in published scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations Based on 2 Amino 3,4 Dichlorobenzonitrile Scaffold

Systematic Modification and Design of Analogs for SAR Studies

The systematic modification of the 2-amino-3,4-dichlorobenzonitrile scaffold is a critical step in exploring its chemical space and understanding its structure-activity relationships (SAR). This process involves the rational design and synthesis of analogs with varied substituents to probe the effects of steric and electronic properties on biological activity. Key modification strategies include:

Substitution on the Aromatic Ring: Introducing different functional groups at available positions on the benzene (B151609) ring can significantly alter the molecule's properties. For instance, the position of the chlorine atoms is crucial; moving them to the 3- and 5-positions, as in 2-amino-3,5-dichlorobenzonitrile (B1269155), can affect intermolecular interactions and physical properties like melting point. The replacement of the benzene ring with a heterocyclic system, such as pyridine (B92270) in 2-amino-3,5-dichloropyridine, can also lead to substantial changes in biological activity and physical characteristics.

Alteration of the Nitrile Group: The nitrile group is a potent hydrogen bond acceptor and can be a crucial pharmacophore. nih.gov Its replacement with other functional groups, such as amides or carboxylic acids, or its incorporation into a larger heterocyclic system, can be explored to understand its role in target binding and to modulate the compound's metabolic stability. nih.gov

Introduction of Chiral Centers: The introduction of stereocenters, for example by creating more complex side chains, can lead to enantiomers with different biological activities. This is a common strategy in drug design to improve potency and reduce off-target effects.

The design of analogs is often guided by computational modeling to predict the effects of modifications before their synthesis. This rational approach allows for a more focused and efficient exploration of the SAR.

Correlation of Structural Features with Specific Biological Target Interactions (e.g., Enzyme Inhibition, Receptor Binding at Molecular Level, In Vitro)

The structural features of this compound and its analogs are directly correlated with their interactions with specific biological targets. In vitro studies have demonstrated that derivatives of this scaffold can exhibit a range of biological activities, including enzyme inhibition and receptor binding.

The amino and dichloro groups are capable of forming hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes and receptors. For example, derivatives of the related 2-amino-3,5-dichlorobenzonitrile have shown potential as inhibitors of farnesyltransferase, an enzyme implicated in cancer. The nitrile group, in particular, is recognized as a key pharmacophore that can mimic the carbonyl group of natural substrates and act as a hydrogen bond acceptor. nih.gov

The following table summarizes the observed correlation between structural features and biological activity for analogs of substituted aminobenzonitriles based on various in vitro studies.

Analog/Derivative Structural Modification Biological Target/Activity Key Findings Reference(s)
2,4-disubstituted pyrimidines Replacement of benzonitrile (B105546) with a pyrimidine (B1678525) core and various substituents at C2 and C4.Cholinesterase and Aβ-aggregation inhibitionThe pyrimidine ring serves as a suitable template for dual inhibitors. The nature of substituents at C2 and C4 determines the potency and selectivity for AChE or BuChE. nih.gov
4H-chromene derivatives Incorporation of the aminobenzonitrile motif into a chromene scaffold.Multidrug resistance in cancer cellsRigid and hydrophobic functional groups at the 3 and 4 positions of the chromene system are preferred for potency. nih.gov
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Complex derivative containing a dichlorophenyl group.EGFR and VEGFR-2 kinase inhibitionExhibited potent inhibitory activity against EGFR and VEGFR-2, comparable to the reference drug Sorafenib. mdpi.com
Substituted 2-aminothiazoles Use of a 2-aminothiazole (B372263) as a core template.Src family kinase inhibitionThe 2-aminothiazole scaffold is a novel template for potent pan-Src kinase inhibitors like Dasatinib. nih.gov

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the this compound scaffold are significantly influenced by the electronic effects of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing chloro and nitrile groups governs the reactivity of the aromatic ring and the functional groups.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chloro and nitrile) makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. However, the electron-donating amino group can counteract this effect to some extent.

Reactivity of the Amino Group: The nucleophilicity of the amino group can be modulated by other substituents on the ring. Electron-withdrawing groups will decrease its nucleophilicity, making it less reactive towards electrophiles.

Reactivity of the Nitrile Group: The nitrile group can undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine. The rate and feasibility of these reactions can be influenced by the electronic nature of the other substituents on the ring.

A study on the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) highlighted the challenges in predicting reactivity. An attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) resulted in a selective nucleophilic substitution of a fluoride (B91410) group by hydroxide (B78521), instead of the expected cyanation. rsc.org This demonstrates the complex interplay of substituent effects on the selectivity of reactions.

Development of Predictive Models for Desired Chemical Properties

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach to guide the design of new analogs of this compound with desired chemical and biological properties. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

The general workflow for developing a QSAR model for this scaffold would involve:

Data Collection: A dataset of this compound analogs with their corresponding measured biological activity (e.g., IC50 values for enzyme inhibition) is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously validated using internal and external test sets of compounds.

Once a validated QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized analogs.

Identify the key structural features that are important for activity.

Guide the design of more potent and selective compounds.

Computational Approaches to SAR/SPR Elucidation and Validation

Computational methods play a crucial role in elucidating and validating the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of the this compound scaffold. These approaches provide insights at the molecular level that are often difficult to obtain through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies can be used to:

Identify the key interactions between the ligand and the active site of the target protein.

Explain the observed SAR by comparing the binding modes of different analogs.

Screen virtual libraries of compounds to identify potential new hits. Molecular docking was used to clarify the biological findings for a 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivative, a potent inhibitor of EGFR and VEGFR-2 kinases. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. For the this compound scaffold, DFT studies can be used to:

Calculate various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and dipole moment.

Understand the influence of substituents on the electronic properties and reactivity of the molecule.

Provide insights into the stability of different conformations. DFT studies have been used to investigate the reactivity and stability of related aminobenzonitrile derivatives. analis.com.myresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This can provide a more realistic picture of the binding process and help to validate the results of molecular docking studies.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new molecules based on the this compound scaffold with optimized properties.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 1: Potential Applications of AI/ML in the Synthesis of 2-Amino-3,4-dichlorobenzonitrile

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning Algorithms propose step-by-step synthetic routes from simple starting materials. mdpi.comDiscovery of more efficient, cost-effective, and novel production pathways.
Reaction Optimization ML models predict the optimal reaction conditions (temperature, solvent, catalyst) for maximum yield. mdpi.comReduced waste, lower energy consumption, and higher process efficiency.
Product Prediction AI predicts the likely outcome of a chemical reaction, including major products and potential byproducts. mdpi.comMinimizes trial-and-error experimentation, saving time and resources.
Synthetic Accessibility Scoring Rapidly evaluates how easily a hypothetical derivative of the compound can be synthesized. mdpi.comAccelerates the screening of virtual compound libraries for drug discovery.

Exploration of Novel Catalytic Transformations for Sustainable Production

Modern catalysis is at the heart of green and sustainable chemistry. Research into novel catalytic transformations aims to replace stoichiometric reagents with catalytic amounts of more environmentally benign substances, improve reaction efficiency, and reduce energy consumption. For the synthesis of this compound and its derivatives, several areas of catalytic research are relevant.

The synthesis of substituted benzonitriles often involves multiple steps. chemicalbook.comgoogle.com Catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or cyanation), could provide more direct and efficient routes to assemble the core structure. Furthermore, developing catalytic systems for the selective functionalization of the C-H bonds on the aromatic ring could offer new ways to create derivatives without the need for pre-functionalized starting materials. Research into allosteric enhancers for adenosine (B11128) receptors has demonstrated the synthesis of complex thiophenes using 2-amino-3-aroylthiophenes as a scaffold, highlighting the importance of developing novel catalytic methods to produce such building blocks. nih.gov

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.

The amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is an effective hydrogen bond acceptor. nih.gov This donor-acceptor capability allows the molecules to link together in predictable patterns. The aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular structures. By modifying the core structure, it may be possible to program the molecule to self-assemble into complex architectures like nanotubes, vesicles, or liquid crystals for applications in materials science and nanotechnology. Studies on related molecules, such as 2-amino-3,5-dichlorobenzohydroxamic acid, have shown how hydrogen bonding and other interactions can lead to the formation of complex two-dimensional networks. researchgate.net Aryl nitriles have been used as dual-function building blocks in the solid state, acting as both hydrogen-bond acceptors and modifiable groups to create diverse molecular structures. nih.gov

Table 2: Functional Groups of this compound and Their Roles in Self-Assembly

Functional GroupType of InteractionPotential Supramolecular Role
Amino Group (-NH₂) Hydrogen Bond DonorDirecting intermolecular connections.
Nitrile Group (-C≡N) Hydrogen Bond Acceptor, Dipole InteractionsForming linear chains or networks; interacting with metal ions. nih.govnih.gov
Aromatic Ring π-π StackingStabilizing layered structures.
Chloro Substituents Halogen BondingProviding additional directional control over assembly.

Sustainable and Economical Production Methodologies

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact and improve economic viability. For this compound, this involves developing production methods that are safer, more efficient, and generate less waste.

One approach is to improve upon traditional multi-step syntheses, which may use harsh reagents or produce significant waste streams. For example, a synthetic method for the related compound 2,4-dichlorobenzonitrile (B1293624) was developed using a two-step process from 2,4-dichlorobenzaldehyde (B42875) that achieved a yield of over 90% under moderate conditions. google.com Similar strategies could be adapted for the 3,4-dichloro isomer. This includes exploring solvent-free reactions or using greener solvents like water or supercritical CO₂. The use of heterogeneous catalysts that can be easily recovered and reused would also contribute to a more sustainable process. The goal is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

Discovery of Unexplored Reactivity Patterns and Synthetic Utilities

While this compound is a known building block, its full synthetic potential remains to be explored. The interplay of its three distinct functional groups (amino, dichloro, nitrile) offers opportunities for novel chemical transformations.

The nitrile group is particularly versatile; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.gov The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be replaced by a wide variety of other functional groups. The chlorine atoms on the ring can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of further complexity.

This compound serves as a valuable starting point for constructing more complex heterocyclic systems, which are common motifs in medicinal chemistry. researchgate.netresearchgate.net For instance, derivatives of 2-aminobenzonitrile (B23959) are used to synthesize quinazolines and other fused-ring systems with diverse biological activities. By systematically exploring the reactivity of this compound, chemists can develop new synthetic methodologies and create libraries of novel compounds for screening in drug discovery and materials science.

Table 3: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Nitrile (-C≡N) HydrolysisCarboxylic Acids, Amides
ReductionPrimary Amines
CycloadditionTetrazoles, Triazines
Amino (-NH₂) Diazotization/SandmeyerHalides, Hydroxyls, etc.
Acylation/AlkylationAmides, Substituted Amines
CondensationImines, Heterocycles
Aromatic Ring Electrophilic SubstitutionFurther substituted aromatics
Nucleophilic SubstitutionEthers, Thioethers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.